molecular formula C16H24O2 B13926617 (2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate CAS No. 54644-45-0

(2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate

Cat. No.: B13926617
CAS No.: 54644-45-0
M. Wt: 248.36 g/mol
InChI Key: RFKJXEOIJVMKNF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate typically involves the esterification of (2-Tert-butyl-6-methylphenol) with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with enhanced reaction control and efficiency .

Chemical Reactions Analysis

Types of Reactions: (2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of (2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate are primarily due to its ability to scavenge free radicals. The compound donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This mechanism involves the stabilization of the phenoxy radical formed during the reaction .

Comparison with Similar Compounds

    2-tert-Butyl-6-methylphenol: Known for its antioxidant properties and used in similar applications.

    2,6-Di-tert-butyl-4-methylphenol: Another antioxidant with a similar structure but different functional groups.

    2-tert-Butyl-6-methylphenol, methyl ether: A derivative with altered solubility and reactivity.

Uniqueness: (2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its phenol and ether counterparts. This makes it particularly useful in applications requiring specific solubility and stability characteristics .

Properties

CAS No.

54644-45-0

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

(2-tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate

InChI

InChI=1S/C16H24O2/c1-11-9-8-10-12(15(2,3)4)13(11)18-14(17)16(5,6)7/h8-10H,1-7H3

InChI Key

RFKJXEOIJVMKNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)C)OC(=O)C(C)(C)C

Origin of Product

United States

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